Diphenoxymethane

CAS No.: 4442-41-5

Cat. No.: VC1703044

Molecular Formula: C13H12O2

Molecular Weight: 200.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4442-41-5 |

|---|---|

| Molecular Formula | C13H12O2 |

| Molecular Weight | 200.23 g/mol |

| IUPAC Name | phenoxymethoxybenzene |

| Standard InChI | InChI=1S/C13H12O2/c1-3-7-12(8-4-1)14-11-15-13-9-5-2-6-10-13/h1-10H,11H2 |

| Standard InChI Key | VTXLTXPNXYLCQD-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)OCOC2=CC=CC=C2 |

| Canonical SMILES | C1=CC=C(C=C1)OCOC2=CC=CC=C2 |

Introduction

Chemical Structure and Physical Properties

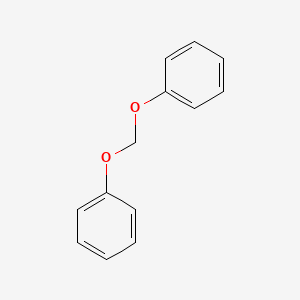

Diphenoxymethane possesses a well-defined chemical structure with key identifying characteristics. The compound features a central methylene (-CH₂-) group that forms bridges with two phenoxy moieties through oxygen atoms, creating the characteristic Ph-O-CH₂-O-Ph arrangement. This structural configuration contributes to the compound's physical and chemical behavior.

The available chemical property data for diphenoxymethane is summarized in the following table:

Comparative Context with Related Compounds

While diphenoxymethane possesses a distinct chemical identity, understanding related compounds can provide valuable context. One such compound is diphenylmethane (C₁₃H₁₂), which shares the central methylene bridge but lacks the oxygen atoms that characterize diphenoxymethane.

Diphenylmethane exists as colorless needle-like crystals with an orange flavor, featuring a melting point of 25.3°C and boiling point of 264.3°C . Its physical state contrasts with many ethers, which often exhibit lower melting points due to reduced intermolecular forces. Unlike diphenoxymethane's molecular weight of 200.24 g/mol, diphenylmethane has a lower molecular weight of 168.23 g/mol, reflecting the absence of the two oxygen atoms .

This comparison highlights how the addition of oxygen atoms in the molecular framework of diphenoxymethane likely alters its physical properties, chemical reactivity, and potential applications relative to hydrocarbon analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume